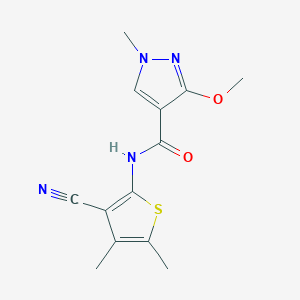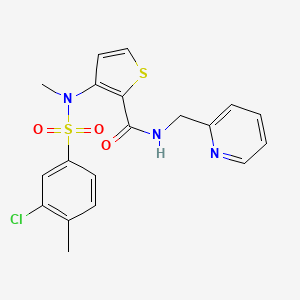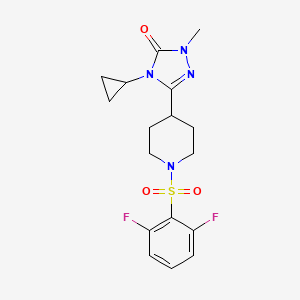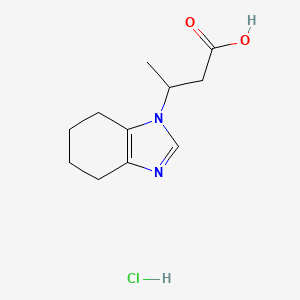
6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves the inhibition of several kinases, including c-Met, Axl, and VEGFR-2. These kinases play a crucial role in the development and progression of various cancers, and the inhibition of these kinases by 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been found to have anti-cancer effects.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit anti-viral activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several kinases, its anti-cancer effects, and its anti-inflammatory and anti-viral properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its various therapeutic applications. Finally, the development of analogs of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine may also be a promising direction for future research.
Synthesis Methods
The synthesis of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves the reaction of cyclopropylamine with 2-chloro-5-nitropyrazine, followed by reduction with tin (II) chloride to obtain 2-amino-5-chloropyrazine. This intermediate is then reacted with 3-azetidinone to obtain the final compound.
Scientific Research Applications
Research on 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has primarily focused on its potential therapeutic applications. Studies have shown that this compound exhibits potent inhibitory activity against several kinases, including c-Met, Axl, and VEGFR-2. These kinases play a crucial role in the development and progression of various cancers, and the inhibition of these kinases by 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been found to have anti-cancer effects.
properties
IUPAC Name |
6-cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-2-10(1)12-5-13(18-9-17-12)19-11-7-20(8-11)14-6-15-3-4-16-14/h3-6,9-11H,1-2,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCZIGMTLMZJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NC3CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2904214.png)






![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B2904226.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)